molecular formula C11H13BrNO7P B12280567 Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Cat. No.: B12280567
M. Wt: 382.10 g/mol
InChI Key: XIRAHLCXPAIGEO-UHFFFAOYSA-N
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Description

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate is an organic compound that features a brominated nitrophenyl group and a dimethoxyphosphoryl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate typically involves multi-step organic reactions. One possible route could start with the bromination of a nitrophenyl precursor, followed by esterification and phosphorylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-Chloro-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
  • Methyl 2-(4-Fluoro-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
  • Methyl 2-(4-Iodo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Uniqueness

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions or applications where the bromine atom’s properties are advantageous.

Properties

Molecular Formula

C11H13BrNO7P

Molecular Weight

382.10 g/mol

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate

InChI

InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3

InChI Key

XIRAHLCXPAIGEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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